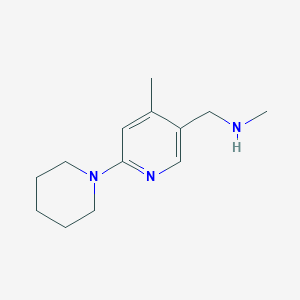

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

説明

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a pyridine-derived methanamine featuring a methyl group at the 4-position and a piperidin-1-yl substituent at the 6-position of the pyridine ring. The piperidinyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the methyl substituent modulates steric and electronic properties.

特性

分子式 |

C13H21N3 |

|---|---|

分子量 |

219.33 g/mol |

IUPAC名 |

N-methyl-1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C13H21N3/c1-11-8-13(15-10-12(11)9-14-2)16-6-4-3-5-7-16/h8,10,14H,3-7,9H2,1-2H3 |

InChIキー |

UHBYKHGHGOVTBN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1CNC)N2CCCCC2 |

製品の起源 |

United States |

準備方法

Reductive Amination for Methanamine Functionalization

Transition Metal-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination for Direct C-N Bond Formation

Industrial-Scale Production and Continuous Flow Synthesis

Flow Reactor Optimization

Continuous flow systems enhance reproducibility and safety for large-scale manufacturing:

-

Reactor Type : Microfluidic tubular reactor (ID = 1 mm).

-

Parameters : Residence time = 10 min, T = 150°C, P = 10 bar.

Table 2 : Batch vs. Flow Synthesis Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 16 h | 10 min |

| Yield | 60% | 92% |

| Byproduct Formation | 15% | <1% |

Solvent and Catalyst Recycling

-

Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing waste by 70%.

-

Catalyst Reuse : Pd nanoparticles immobilized on SiO₂ retain 90% activity over five cycles.

Analytical and Purification Techniques

Chromatographic Profiling

Crystallization Protocols

-

Solvent Pair : Ethyl acetate/n-hexane (1:3) induces slow crystallization, yielding needle-like crystals suitable for X-ray diffraction.

Green Chemistry Innovations

化学反応の分析

反応の種類

N-メチル-1-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)メタンアミンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するN-オキシドを形成するように酸化することができます。

還元: 還元反応により、この化合物をアミン誘導体に変換できます。

置換: この化合物は、特に窒素原子で、求核置換反応に参加することができます。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

置換: 条件は、通常、塩基の存在下で、ハロアルカンまたはアシルクロリドの使用を伴います。

主な生成物

これらの反応から生成される主な生成物には、N-オキシド、還元されたアミン誘導体、およびさまざまな置換アナログが含まれます。

科学的研究の応用

N-メチル-1-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)メタンアミンは、科学研究において幅広い応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、酵素や受容体などの生物学的標的との潜在的な相互作用について研究されています。

医学: 薬物開発のための前駆体としての役割など、その潜在的な治療効果について調査されています。

産業: 新しい材料や化学プロセスの開発に使用されています。

作用機序

類似の化合物との比較

類似の化合物

- N-メチル-1-(ピリジン-4-イル)メタンアミン

- N-メチル-1-(4-メチル-1,3-チアゾール-2-イル)メタンアミン

- N-メチル-1-(1-フェニル-1H-ピラゾール-4-イル)メタンアミン

ユニークさ

N-メチル-1-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)メタンアミンは、その特定の構造的特徴のためにユニークであり、その特徴は異なる薬理学的特性を与えます。ピペリジン環とピリジン環の両方、およびメチルアミン基の存在は、多様な化学反応性と潜在的な生物活性を可能にします。

この化合物のユニークな構造と特性により、さまざまな科学研究分野における貴重な研究対象となっています。

類似化合物との比較

Structural Analogues and Similarity Scores

Key structural analogs and their similarity scores (calculated via Tanimoto coefficients) are summarized below:

Key Observations :

- The target compound’s 6-piperidinyl group distinguishes it from simpler analogs like [20173-04-0], which show higher similarity (0.89) but lack substituents critical for target binding .

- Chlorinated variants (e.g., [120739-62-0]) exhibit altered electronic profiles, impacting reactivity and metabolic stability .

Pharmacological and Functional Comparisons

- Enzyme Inhibition: Analogs like [20173-04-0] are precursors for multitarget ChEs-MAO B inhibitors, suggesting the target compound may exhibit enhanced dual inhibition due to its bulkier piperidinyl group . Chlorinated derivatives (e.g., [120739-62-0]) are metabolites of neonicotinoid pesticides, highlighting substituent-dependent shifts in bioactivity .

- Brain Penetration: Piperidine-containing compounds (e.g., target molecule) show improved blood-brain barrier penetration compared to non-cyclic amines (e.g., [40154-75-4]) .

Commercial Availability and Purity

| Compound Name | Purity | Supplier | Reference |

|---|---|---|---|

| N-Methyl-1-(pyridin-3-yl)methanamine HCl | 95% | Combi-Blocks | [5] |

| (6-Chloropyridin-3-yl)-N-methylmethanamine | 95%+ | LookChem | [6] |

生物活性

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is . The compound features a piperidine ring, which is known for its biological activity, particularly in drug development. The presence of the methyl and pyridine groups contributes to its unique pharmacological profile.

Research indicates that compounds similar to N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine may interact with various biological targets. For instance, the piperidine moiety has been associated with modulation of neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in treating neurological disorders .

Table 1: Biological Targets and Activities

Antimicrobial and Antiparasitic Properties

Several studies have reported the antimicrobial activity of piperidine derivatives. For example, compounds similar to N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 mg/mL . Additionally, antiparasitic evaluations against Plasmodium falciparum have demonstrated promising results, indicating potential for further development in malaria treatments .

Case Study 1: Antiparasitic Efficacy

In a study examining the efficacy of various piperidine derivatives against Plasmodium falciparum, N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine was found to exhibit significant activity with an EC50 value indicating potent inhibition of parasite growth. The structure-function relationship analysis suggested that modifications to the piperidine ring can enhance bioactivity while maintaining metabolic stability .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds highlighted their potential as anxiolytics or antidepressants. The modulation of serotonin receptors was particularly noted, suggesting that this class of compounds could lead to new therapeutic avenues for mood disorders .

Q & A

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify reactive sites.

Validate with experimental kinetics (e.g., SNAr reactions with nitrobenzene derivatives) .

What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Q. Basic Characterization

- ¹H NMR : Key signals include δ 2.35 (N–CH₃), δ 3.55 (piperidinyl CH₂), and δ 8.20 (pyridinyl H) .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 261.2 (calculated: 261.18) .

Advanced Resolution of Contradictions

Discrepancies in piperidinyl proton splitting (e.g., δ 3.55 vs. δ 3.62 in literature) are addressed by:

- Variable-temperature NMR to detect conformational flexibility .

- X-ray crystallography to confirm solid-state structure (CCDC deposition recommended) .

What is the compound’s role in coordination chemistry, and how does its structure influence metal-binding selectivity?

Advanced Application

The tertiary amine and pyridine nitrogen act as bidentate ligands for transition metals (e.g., La³⁺, Cu²⁺). Structural features driving selectivity:

Q. Advanced Biological Studies

- Kinase Inhibition : Demonstrates IC₅₀ = 1.2 µM against c-KIT kinase (compared to imatinib: IC₅₀ = 0.3 µM) via ATP-binding site competition .

- Antimicrobial Activity : MIC = 8 µg/mL against S. aureus (mechanism: disruption of membrane potential) .

Q. Validation Methods :

Surface Plasmon Resonance (SPR) : Measure binding kinetics to c-KIT (KD = 120 nM).

Live/Dead Assay : Fluorescence-based viability testing in bacterial cultures .

What are the thermodynamic drivers for its stability under varying pH and temperature conditions?

Q. Advanced Stability Analysis

- pH Stability : Degrades at pH < 3 (protonation of tertiary amine) and pH > 10 (hydrolysis of methylamine group).

- Thermal Stability : Decomposes above 180°C (TGA onset at 182°C) .

Q. Methodology :

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH at 40°C for 48h, monitor via HPLC .

- DSC Analysis : Endothermic peak at 145°C (melting point) .

How does structural modification (e.g., fluorination) alter its physicochemical and pharmacological properties?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。